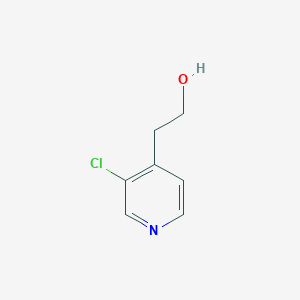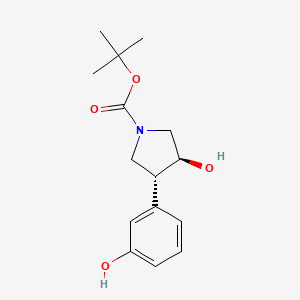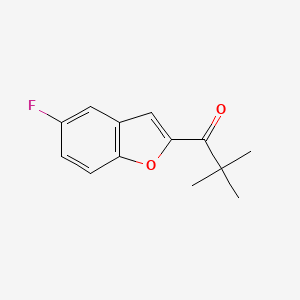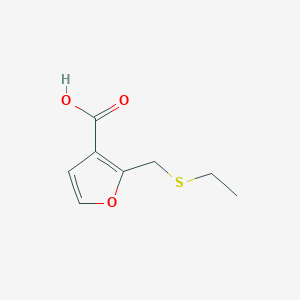
4-Butyl-2-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a chlorinated phenol derivative, where a butyl group is attached to the fourth position and a chlorine atom is attached to the second position of the phenol ring. This compound is known for its antiseptic properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Butyl-2-chlorophenol can be synthesized through the chlorination of 4-butylphenol. The reaction involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The process is typically carried out in a solvent such as dichloromethane at low temperatures (0°C) to control the reaction rate and prevent side reactions. The reaction mixture is then stirred overnight at room temperature, followed by extraction with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, which are critical for scaling up the synthesis process.
化学反応の分析
Types of Reactions
4-Butyl-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form 4-butylphenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 4-butyl-2-chloroquinone.
Reduction: Formation of 4-butylphenol.
Substitution: Formation of 4-butyl-2-hydroxyphenol or 4-butyl-2-aminophenol.
科学的研究の応用
4-Butyl-2-chlorophenol is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic molecules.
Biology: In studies related to its antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use as an antiseptic agent.
Industry: Used in the formulation of disinfectants and preservatives due to its antimicrobial properties.
作用機序
The mechanism of action of 4-Butyl-2-chlorophenol involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death. This mechanism is similar to other phenolic compounds, which are known to exert their antimicrobial effects by targeting cell membranes .
類似化合物との比較
Similar Compounds
4-tert-Butyl-2-chlorophenol: Similar structure but with a tert-butyl group instead of a butyl group.
2-Chlorophenol: Lacks the butyl group, making it less hydrophobic.
4-Butylphenol: Lacks the chlorine atom, affecting its reactivity and antimicrobial properties.
Uniqueness
4-Butyl-2-chlorophenol is unique due to the presence of both the butyl group and the chlorine atom, which confer specific chemical and physical properties. The butyl group increases the hydrophobicity of the molecule, enhancing its ability to interact with lipid membranes, while the chlorine atom contributes to its reactivity in substitution reactions.
特性
CAS番号 |
18980-02-4 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
4-butyl-2-chlorophenol |
InChI |
InChI=1S/C10H13ClO/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7,12H,2-4H2,1H3 |
InChIキー |
XKPPCQGTLVOZEG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


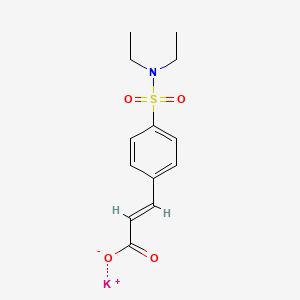
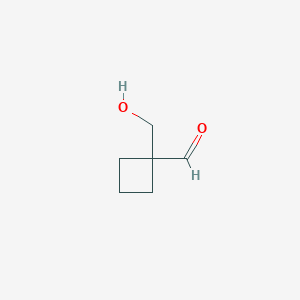

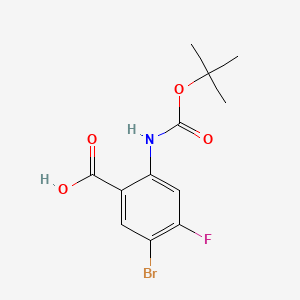
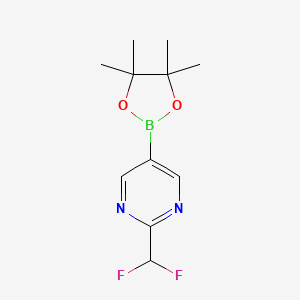

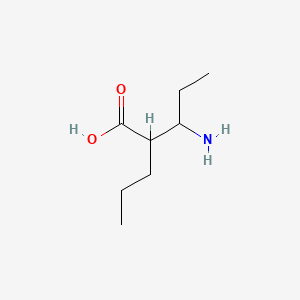
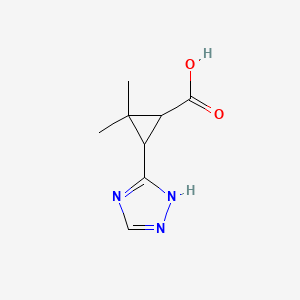
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)
![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
